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Compound of Interest

Compound Name:
(2-Amino-3-

methylphenyl)methanol

Cat. No.: B1268403 Get Quote

An In-depth Technical Guide to (2-Amino-3-
methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of (2-Amino-3-methylphenyl)methanol, a key building block in organic synthesis.

This document outlines its characteristics, synthesis, and analytical methodologies, serving as

a vital resource for professionals in research and development.

Core Physical and Chemical Properties
(2-Amino-3-methylphenyl)methanol, also known as 2-Amino-3-methylbenzyl alcohol, is a

solid organic compound.[1][2] It presents as a white to off-white solid, and requires storage in a

dark place under an inert atmosphere at room temperature to maintain its stability.[1]

Quantitative Data Summary
For ease of reference and comparison, the key quantitative physical and chemical properties of

(2-Amino-3-methylphenyl)methanol are summarized in the table below.
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Property Value Source(s)

CAS Number 57772-50-6 [1][3][4]

Molecular Formula C₈H₁₁NO [1][3][5]

Molecular Weight 137.18 g/mol [1][3][5]

Melting Point 67-69 °C [1][2]

Boiling Point 135-145 °C (at 12 Torr) [1]

Appearance White to Off-White Solid [1]

Solubility Slightly soluble in Chloroform [1]

pKa 14.48±0.10 (Predicted) [1]

Density 1.126±0.06 g/cm³ (Predicted) [1]

Synthesis Protocol
A common and effective method for the synthesis of (2-Amino-3-methylphenyl)methanol is
the reduction of 2-amino-3-methylbenzoic acid using a strong reducing agent such as lithium

aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF).

Detailed Methodology
Preparation of Reactant Solution: A solution is prepared by dissolving 2-amino-3-

methylbenzoic acid (8.5 mmol) in THF (24 mL) at room temperature.

Preparation of Reducing Agent Suspension: In a separate reaction vessel, a suspension of

lithium aluminum hydride (20.4 mmol) in THF (10 mL) is prepared.

Reaction Execution: The 2-amino-3-methylbenzoic acid solution is added dropwise to the

lithium aluminum hydride suspension over a period of 20 minutes. Following the addition, the

reaction mixture is stirred at room temperature for an additional 3.5 hours.

Quenching: Upon completion, the reaction mixture is cooled to 0 °C and carefully quenched

by the slow, dropwise addition of water (10 mL).
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Work-up and Isolation: The resulting suspension is filtered through a celite plug and the filter

cake is washed with ethyl acetate (100 mL). The organic phase is then washed with brine

(30 mL), dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under

reduced pressure to yield the final product, (2-Amino-3-methylphenyl)methanol.

Synthesis Workflow Diagram

Synthesis Workflow of (2-Amino-3-methylphenyl)methanol
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Caption: Synthesis of (2-Amino-3-methylphenyl)methanol.

Analytical Characterization Protocols
The structural elucidation and purity assessment of (2-Amino-3-methylphenyl)methanol are

typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance

(NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of (2-Amino-3-
methylphenyl)methanol by providing detailed information about the hydrogen (¹H NMR) and

carbon (¹³C NMR) atoms in the molecule.

¹H and ¹³C NMR Spectroscopy Protocol:

Sample Preparation: A small amount of the (2-Amino-3-methylphenyl)methanol sample

(typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent.
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Chloroform-d (CDCl₃) is a commonly used solvent for this compound. A small amount of a

reference standard, such as tetramethylsilane (TMS), may be added to the solvent to serve

as an internal chemical shift reference (0 ppm).

Instrumentation and Data Acquisition: The prepared sample is transferred to an NMR tube

and placed in the NMR spectrometer. For a standard ¹H NMR spectrum, a sufficient number

of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently

less sensitive, a greater number of scans and a longer acquisition time are typically required.

Proton decoupling is generally used during ¹³C NMR acquisition to simplify the spectrum to

single peaks for each unique carbon atom.

Data Processing and Interpretation: The acquired Free Induction Decay (FID) is processed

using a Fourier transform to generate the NMR spectrum. The spectrum is then phased and

baseline corrected. The chemical shifts, integration (for ¹H NMR), and splitting patterns of the

signals are analyzed to confirm the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in the (2-Amino-3-
methylphenyl)methanol molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

ATR-FTIR is a convenient method for analyzing solid samples directly with minimal preparation.

Instrument Preparation: The ATR crystal surface is cleaned thoroughly with a suitable solvent

(e.g., isopropanol or ethanol) and allowed to dry completely. A background spectrum of the

clean, empty ATR crystal is collected.

Sample Analysis: A small amount of the solid (2-Amino-3-methylphenyl)methanol is placed

directly onto the ATR crystal, ensuring complete coverage of the crystal surface. A pressure

clamp is applied to ensure good contact between the sample and the crystal.

Data Acquisition and Analysis: The infrared spectrum of the sample is then recorded. The

resulting spectrum, which is a plot of absorbance or transmittance versus wavenumber, is

analyzed to identify characteristic absorption bands corresponding to the functional groups

present in the molecule, such as O-H, N-H, C-H, and C=C bonds.
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Analytical Workflow Diagram

Analytical Workflow for (2-Amino-3-methylphenyl)methanol
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Caption: Analytical workflow for structural confirmation.

Safety Information
(2-Amino-3-methylphenyl)methanol is classified as an irritant.[1] The following hazard and

precautionary statements are associated with this compound:

Hazard Statements:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

P264: Wash skin thoroughly after handling.

P271: Use only outdoors or in a well-ventilated area.

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this chemical in a well-ventilated area, using appropriate personal

protective equipment (PPE), including gloves and safety glasses. For more detailed safety

information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1268403#2-amino-3-methylphenyl-methanol-
physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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